molecular formula C11H9NO B2758442 2-(Pyridin-4-yl)phenol CAS No. 86610-20-0

2-(Pyridin-4-yl)phenol

Cat. No. B2758442
CAS RN: 86610-20-0
M. Wt: 171.199
InChI Key: SEIUJHIHBPGGDJ-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)phenol is a compound with the molecular formula C11H9NO . It is a biologically important alkylaminophenol compound .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Scientific Research Applications

Antitumor Properties

2-(2-Aminopyrimidin-4-yl)phenol derivatives, related to 2-(Pyridin-4-yl)phenol, have shown potential as antitumor compounds. These derivatives inhibit CDK1 and CDK2, key enzymes in cell cycle regulation, potentially offering a therapeutic pathway for cancer treatment (Lee, Kim, & Jeong, 2011).

Coordination Chemistry and Luminescent Properties

2-(Imidazo[1,5-a]pyridin-3-yl)phenol, a variant of this compound, has been used to create ZnII and CoII complexes. These complexes exhibit unique luminescent and magnetic properties, offering potential applications in materials science (Gao et al., 2014).

Cancer Treatment Innovations

Novel terpyridine-skeleton molecules, including this compound derivatives, have been developed as topoisomerase inhibitors. These compounds show promising results in inhibiting tumor growth and metastasis, suggesting their potential in cancer therapy (Kwon et al., 2015).

Chemo-Sensing and Imaging Applications

Salicylaldehyde based hydrazones related to this compound have been shown to respond selectively to Al3+ ions. This characteristic enables their use in chemo-sensing and living cells imaging, which is vital in biological and chemical research (Rahman et al., 2017).

Antimicrobial Properties

Oligo-4-[(pyridine-3-yl-methylene)amino]phenol, a derivative of this compound, has shown antimicrobial properties. Its effectiveness against various bacteria indicates its potential in developing new antimicrobial agents (Kaya, Bilici, & Saçak, 2006).

Solvatochromism in Solvent Mixtures

2,6-Diphenyl-4-(pyridin-4-yl) pyridinium-1-yl-2,6-bis(pyridin-3-yl)phenolate, related to this compound, displays solvatochromic properties in different solvents. This characteristic is essential in the study of solvent effects and molecular interactions in chemistry (Herodes, Koppel, Reichardt, & Koppel, 2003).

Mechanism of Action

Target of Action

Similar compounds such as 4-(pyridin-2-yl)phenol have been associated with inhibitory activity against enzymes like collagen prolyl-4-hydroxylase .

Mode of Action

It’s known that pyridin-4-ol compounds can react at the nitrogen atom . This suggests that 2-(Pyridin-4-yl)phenol may interact with its targets through a nitrogen atom, leading to changes in the target’s function.

Biochemical Pathways

Given the potential inhibitory activity against collagen prolyl-4-hydroxylase , it could be inferred that this compound may influence the collagen synthesis pathway.

properties

IUPAC Name

2-pyridin-4-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-4-2-1-3-10(11)9-5-7-12-8-6-9/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIUJHIHBPGGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86610-20-0
Record name 2-(pyridin-4-yl)phenol
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